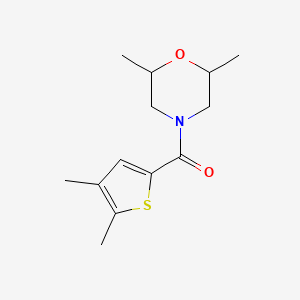
(2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone, also known as DMTM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone is not yet fully understood. However, it has been suggested that (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to a decrease in inflammation and oxidative stress, which can help to prevent or treat various diseases.
Biochemical and Physiological Effects:
(2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various diseases. (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
实验室实验的优点和局限性
(2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone has several advantages for lab experiments. It is easy to synthesize and has good solubility in various solvents. (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone is also stable under various conditions, making it a suitable candidate for long-term storage. However, (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone has some limitations as well. It has low bioavailability, which may limit its effectiveness in vivo. (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone also has low water solubility, which may limit its use in aqueous systems.
未来方向
There are several future directions for research on (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone. One area of research could focus on improving the bioavailability of (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone, which may increase its effectiveness in vivo. Another area of research could focus on developing new formulations of (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone that improve its water solubility, which may increase its use in aqueous systems. Additionally, further studies could investigate the potential applications of (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
合成方法
(2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone can be synthesized using a three-step process. The first step involves the reaction of 4,5-dimethyl-2-thiophenecarboxylic acid with thionyl chloride to form 4,5-dimethyl-2-thiophenecarbonyl chloride. The second step involves the reaction of 4,5-dimethyl-2-thiophenecarbonyl chloride with (2,6-dimethylmorpholin-4-yl)methanol to form (2,6-dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanol. The final step involves the oxidation of (2,6-dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanol using potassium permanganate to form (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone.
科学研究应用
(2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone has been found to have potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. (2,6-Dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4,5-dimethylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-8-5-12(17-11(8)4)13(15)14-6-9(2)16-10(3)7-14/h5,9-10H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZYUPITRITNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505927.png)

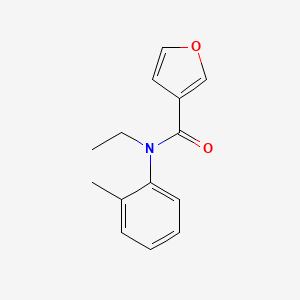
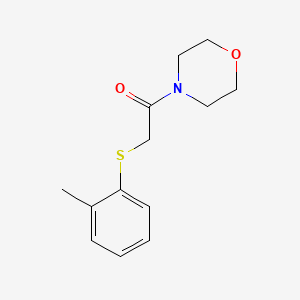
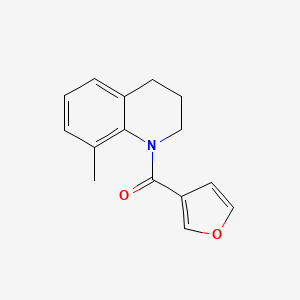
![(2-Methylcyclopropyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7505980.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7505989.png)
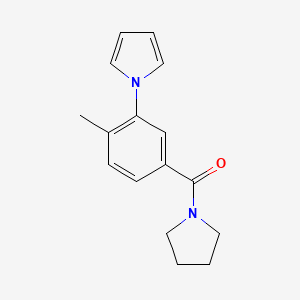
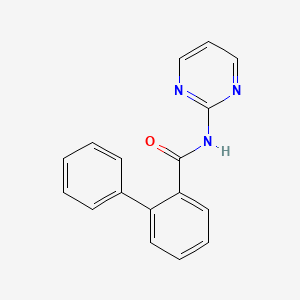
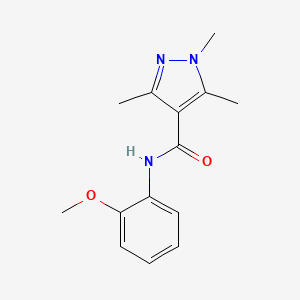
![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7506016.png)
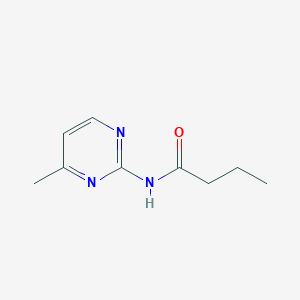
![1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506026.png)
